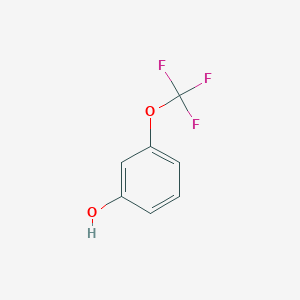

3-(Trifluoromethoxy)phenol

描述

Significance and Research Context of Fluorinated Phenols

Fluorinated compounds, particularly fluorinated phenols, hold a prominent position in medicinal chemistry, agrochemical research, and materials science. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, into organic molecules can dramatically alter their physicochemical and biological properties. tandfonline.com The trifluoromethoxy group is of particular interest because it is significantly more lipophilic and electron-withdrawing than a simple methoxy (B1213986) group. beilstein-journals.org This increased lipophilicity can enhance the in vivo transport and membrane permeability of biologically active molecules. beilstein-journals.orgresearchgate.net

Furthermore, the C-F bond is stronger than a C-H bond, which often leads to increased metabolic stability, a crucial factor in pharmaceutical development. tandfonline.comnih.gov Fluorinated phenols are studied as they can exhibit altered acidity (pKa) compared to their non-fluorinated analogues, which influences their interaction with biological targets. nih.govbrighton.ac.uk The trifluoromethoxy group, sometimes referred to as a "super-halogen," provides a unique combination of electronic effects and steric bulk that researchers exploit to fine-tune the properties of new molecules. beilstein-journals.orgresearchgate.net

Historical Perspective on the Study of 3-(Trifluoromethoxy)phenol

The study of organofluorine compounds gained momentum in the mid-20th century. While the first investigations into the biological activity of trifluoromethyl groups date back to 1927, the specific synthesis and study of trifluoromethoxy-substituted aromatics came later. wikipedia.org The first aryl trifluoromethyl ethers were prepared in 1955 by L. Yagupol'skii. beilstein-journals.org Synthetic methods evolved from harsh conditions using reagents like antimony trifluoride to more versatile techniques. beilstein-journals.orgwikipedia.org

A notable method for creating aryl trifluoromethyl ethers involves a two-step process from phenols, first creating an aryl fluoroformate, which is then treated with sulfur tetrafluoride (SF4). beilstein-journals.org Later advancements focused on one-pot syntheses and the development of electrophilic trifluoromethylating reagents, broadening the accessibility of these compounds for research. beilstein-journals.orgmdpi.com The growing number of patents and research articles mentioning trifluoromethoxy-substituted compounds, which more than doubled between 2004 and 2007, highlights the escalating interest in this class of molecules, including this compound. beilstein-journals.org

Scope and Research Focus of the Academic Literature

Academic research on this compound primarily revolves around its utility as a versatile chemical intermediate. chemimpex.com Its structure is particularly valuable for synthesizing pharmaceuticals and agrochemicals. chemimpex.com In medicinal chemistry, it serves as a key building block for compounds targeting neurological disorders. chemimpex.com The trifluoromethoxy group is strategically incorporated to enhance drug efficacy and specificity. chemimpex.com

In the field of agrochemicals, it is used in the development of effective pest control agents. chemimpex.com Beyond these applications, this compound is employed in materials science, where its incorporation into polymers can improve thermal stability and chemical resistance. chemimpex.comazom.com The compound is also used as a reagent in organic synthesis and analytical chemistry. chemimpex.com A significant portion of the literature involves studies on its chemical reactivity, exploring how the phenol (B47542) and trifluoromethoxy groups direct further chemical modifications. Research also focuses on its potential as a ligand in catalysis and in the formation of complex molecular structures like Schiff bases. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 827-99-6 | chemimpex.combiosynth.com |

| Molecular Formula | C₇H₅F₃O₂ | chemimpex.combiosynth.com |

| Molecular Weight | 178.11 g/mol | chemimpex.combiosynth.com |

| Appearance | Colorless to light yellow clear liquid | chemimpex.com |

| Density | 1.37 - 1.379 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 80 °C at 24 mmHg; 69-70 °C at 12 mmHg | chemimpex.comchemicalbook.com |

| Refractive Index | n20/D 1.446 - 1.45 | chemimpex.comchemicalbook.com |

| Flash Point | 84 °C | biosynth.comavantorsciences.com |

Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLJERQTLRORJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369815 | |

| Record name | 3-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-99-6 | |

| Record name | 3-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Trifluoromethoxy Phenol and Its Derivatives

Traditional Synthetic Pathways and their Limitations

Classical approaches to the synthesis of 3-(Trifluoromethoxy)phenol often rely on well-established, yet sometimes cumbersome, reaction pathways. These methods, while foundational, face challenges related to reaction conditions, substrate scope, and the influence of directing groups.

Nucleophilic aromatic substitution (S_N_Ar) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. For an S_N_Ar reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com This is because these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.commasterorganicchemistry.com

In the context of synthesizing substituted phenols, this would typically involve the displacement of a halide by a hydroxide (B78521) or alkoxide nucleophile. However, the direct synthesis of this compound via a standard S_N_Ar pathway is not a commonly employed strategy. One significant hurdle is that the trifluoromethoxy group, while electron-withdrawing, would need to be present on the starting material along with a suitable leaving group. The subsequent introduction of a hydroxyl group via nucleophilic attack is complicated by the fact that phenols themselves are susceptible to further reactions under the often harsh basic conditions required for S_N_Ar.

A more conventional and widely utilized route to this compound involves the diazotization of its corresponding aniline (B41778) precursor, 3-(trifluoromethoxy)aniline, followed by hydrolysis of the resulting diazonium salt. doubtnut.comresearchgate.net This multi-step process is a classic method for the preparation of phenols from anilines.

The synthesis begins with 3-(trifluoromethoxy)aniline, a commercially available liquid. sigmaaldrich.com The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the diazonium salt. doubtnut.comnih.gov The resulting 3-(trifluoromethoxy)benzene diazonium salt is then carefully heated in an aqueous solution. The diazonium group is an excellent leaving group and is displaced by water, which acts as the nucleophile, to yield the desired this compound. researchgate.net

Table 1: Key Steps in the Synthesis of this compound via Diazotization

| Step | Reactants | Reagents | Product | Key Conditions |

| 1. Diazotization | 3-(Trifluoromethoxy)aniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 3-(Trifluoromethoxy)benzene diazonium chloride | Low temperature (0-5 °C) |

| 2. Hydrolysis | 3-(Trifluoromethoxy)benzene diazonium chloride | Water (H₂O) | This compound | Heating |

The electronic properties of the trifluoromethoxy (-OCF₃) group present significant challenges in the synthesis of specifically substituted derivatives. The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.govbeilstein-journals.org This deactivates the aromatic ring towards electrophilic aromatic substitution. beilstein-journals.org

Despite its deactivating nature, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles primarily to the para position, with minor amounts of the ortho isomer being formed. nih.govbeilstein-journals.org This pronounced para-directing effect makes the synthesis of meta-substituted compounds, like this compound, challenging if one were to start with trifluoromethoxybenzene and attempt to introduce a hydroxyl group or a precursor. The strong preference for para-substitution means that direct functionalization at the meta position is generally not feasible. beilstein-journals.org This directing effect necessitates synthetic strategies where the substitution pattern is established before the formation of the key functional groups, such as the aniline-to-phenol conversion route.

Advanced Synthetic Strategies for this compound

To overcome the limitations of traditional methods, more advanced synthetic strategies have been developed. These often involve metal-mediated or catalytic processes that offer improved efficiency, selectivity, and milder reaction conditions.

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the formation of C-O bonds. Palladium-catalyzed cross-coupling reactions, for instance, are now a common industrial method for preparing aryl ethers and phenols. guidechem.com While specific examples detailing the synthesis of this compound via this route are not extensively documented in readily available literature, the general principle involves coupling an aryl halide or triflate with a hydroxide source in the presence of a palladium catalyst and a suitable ligand.

Another advanced approach involves the direct trifluoromethoxylation of phenols. nih.gov However, these methods often require specialized and expensive reagents and can suffer from a limited substrate scope. nih.govmdpi.com

An inventive and effective method for preparing trifluoromethyl-substituted phenols involves a two-step process of ether formation followed by deprotection via hydrogenolysis. google.com This strategy circumvents the harsh conditions often associated with direct hydroxylation.

The synthesis begins with a trifluoromethyl-substituted halobenzene, such as 3-chlorobenzotrifluoride, which is reacted with a sodium benzylate in a non-reactive solvent. This reaction forms a stable intermediate, a trifluoromethylphenyl benzyl (B1604629) ether. google.com

The crucial second step is the cleavage of the benzyl ether to unmask the phenol (B47542). This is achieved through catalytic hydrogenolysis. The benzyl ether is dissolved in a suitable solvent, typically a lower alcohol like ethanol, and subjected to a hydrogen atmosphere (50-100 psi) in the presence of a heavy metal catalyst. google.comresearchgate.net Catalysts such as palladium on carbon (Pd/C) or platinum oxide are highly effective for this transformation. google.com The benzyl group is cleaved, yielding the desired trifluoromethylphenol and toluene (B28343) as a byproduct. The final product can then be readily purified by filtration to remove the catalyst, followed by distillation. google.com This method is advantageous as it proceeds under relatively mild conditions and generally provides good yields of the target phenol. google.com

Table 2: Benzylation-Hydrogenolysis Synthesis of Trifluoromethylphenols

| Step | Description | Reactants | Catalyst | Product |

| 1. Ether Formation | Nucleophilic substitution to form a benzyl ether. | Trifluoromethylhalobenzene, Sodium Benzylate | None | Trifluoromethylphenyl benzyl ether |

| 2. Hydrogenolysis | Cleavage of the benzyl ether to yield the phenol. | Trifluoromethylphenyl benzyl ether, Hydrogen (H₂) | Palladium-on-carbon (Pd/C) or Platinum oxide (PtO₂) | Trifluoromethylphenol |

Metal-Mediated and Catalytic Syntheses

Silver-Mediated Oxidative Trifluoromethylation

Aryl trifluoromethyl ethers can be synthesized through the direct O-trifluoromethylation of phenols, a reaction that has been effectively mediated by silver salts. This method typically involves the use of a trifluoromethyl source, such as trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3), in conjunction with an oxidant nih.gov. The silver mediator is crucial for facilitating the transfer of the trifluoromethyl group to the phenolic oxygen.

The general approach for this transformation involves the reaction of an unprotected phenol with TMSCF3 in the presence of a silver salt (e.g., silver triflate, AgOTf) and an exogenous oxidant. Common oxidants used in this process include Selectfluor® and N-fluorobenzenesulfonimide (NFSI) nih.gov. The reaction is often performed under mild conditions, making it a valuable tool for the synthesis of a wide array of aryl trifluoromethyl ethers researchgate.net.

While a specific example for the synthesis of this compound from resorcinol (B1680541) (1,3-dihydroxybenzene) using this method is not detailed in the reviewed literature, the general applicability of the silver-mediated O-trifluoromethylation of phenols suggests its potential utility. A proposed reaction would involve the selective trifluoromethylation of one of the hydroxyl groups of resorcinol.

Table 1: General Conditions for Silver-Mediated Oxidative O-Trifluoromethylation of Phenols

| Component | Typical Reagents/Conditions |

| Phenolic Substrate | Unprotected phenol |

| Trifluoromethyl Source | Trimethylsilyl trifluoromethane (TMSCF3) |

| Silver Mediator | Silver(I) trifluoromethanesulfonate (B1224126) (AgOTf) |

| Oxidant | Selectfluor®, N-fluorobenzenesulfonimide (NFSI) |

| Solvent | Dichloromethane (B109758) (CH2Cl2), Acetonitrile (MeCN) |

| Temperature | Room temperature |

Cyclization Reactions and their Application

Cyclization reactions are a cornerstone of aromatic ring synthesis, providing a means to construct the core phenolic structure from acyclic precursors. These methods offer the advantage of introducing desired substitution patterns during the ring-forming process.

The [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles is a versatile strategy for the synthesis of substituted aromatic compounds, including phenols. This methodology has been successfully applied to the synthesis of trifluoromethylated phenols. In these reactions, a 1,3-bis(silyl enol ether) acts as a three-carbon building block that reacts with a three-carbon electrophilic partner to form a six-membered ring, which then aromatizes to the phenolic product researchgate.net.

While direct evidence for the synthesis of this compound using this method is not available in the surveyed literature, the synthesis of structurally related trifluoromethylphenols suggests its potential applicability. The synthesis of a trifluoromethoxylated phenol via this route would likely require a precursor that already contains the trifluoromethoxy moiety as part of either the silyl (B83357) enol ether or the dielectrophile component. The development of such precursors would be a key step in adapting this methodology for the synthesis of the target compound.

Indirect Pathways via Nitro Group Manipulation

Indirect synthetic routes, which involve the introduction and subsequent transformation of a functional group, are common in the synthesis of substituted phenols. The nitro group is a particularly useful functional group in this context due to its strong electron-withdrawing nature, which can direct the regioselectivity of other reactions, and its versatile reactivity, allowing for its conversion into a variety of other functionalities.

The synthesis of this compound could potentially be achieved through a pathway involving a nitrophenol intermediate. A plausible route could begin with the nitration of a suitable precursor, followed by reduction of the nitro group to an amino group. The amino group can then be removed or converted to other functionalities. For instance, 3-nitrophenol (B1666305) can be reduced to 3-aminophenol (B1664112) researchgate.net. The synthesis of 3-nitro-5-(trifluoromethyl)phenol (B1302564) has also been reported chemicalbook.com.

A key transformation in such a pathway would be the conversion of the nitro or amino group into the desired trifluoromethoxy group. While methods for the direct conversion of a nitro or amino group to a trifluoromethoxy group are not common, multi-step sequences can be envisioned. For example, the diazotization of an aminophenol followed by a Sandmeyer-type reaction could introduce a functional group that can then be transformed into a trifluoromethoxy group. A patent describes the conversion of 3-(trifluoromethyl)-anilines to the corresponding 3-(trifluoromethyl)-phenols via diazotization and hydrolysis google.com.

Synthesis of Key Derivatives of this compound

The functionalization of the hydroxyl group of this compound allows for the synthesis of a variety of derivatives, including phenoxyacetonitriles and phenoxyacetic acids. These derivatives are often synthesized for applications in pharmaceuticals and agrochemicals.

Strategies for Phenoxyacetonitrile (B46853) and Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetonitrile and phenoxyacetic acid derivatives of this compound typically involves the alkylation of the phenolic hydroxyl group. The Williamson ether synthesis is a classic and widely used method for this transformation masterorganicchemistry.comwikipedia.orgchem-station.comtcichemicals.comlibretexts.org. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an appropriate alkyl halide masterorganicchemistry.comwikipedia.orgchem-station.comtcichemicals.comlibretexts.org.

To synthesize 3-(trifluoromethoxy)phenoxyacetonitrile, this compound would first be treated with a base, such as sodium hydride or potassium carbonate, to generate the corresponding phenoxide. The phenoxide would then be reacted with a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile, to yield the desired product.

Similarly, the synthesis of 3-(trifluoromethoxy)phenoxyacetic acid derivatives often begins with the alkylation of this compound with an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939) researchgate.netias.ac.in. The reaction is carried out in the presence of a base to facilitate the formation of the phenoxide. The resulting ester is then hydrolyzed, typically under acidic or basic conditions, to afford the corresponding carboxylic acid.

Table 3: Reagents for the Synthesis of Phenoxyacetonitrile and Phenoxyacetic Acid Derivatives via Williamson Ether Synthesis

| Target Derivative | Phenolic Precursor | Alkylating Agent | Base |

| 3-(Trifluoromethoxy)phenoxyacetonitrile | This compound | Chloroacetonitrile | Potassium Carbonate |

| Ethyl 3-(trifluoromethoxy)phenoxyacetate | This compound | Ethyl Bromoacetate | Sodium Hydride |

| 3-(Trifluoromethoxy)phenoxyacetic acid | Ethyl 3-(trifluoromethoxy)phenoxyacetate | Water, Acid/Base Catalyst | (Hydrolysis Step) |

Regioselective Functionalization Techniques

The regioselective functionalization of the this compound aromatic ring is governed by the interplay of its two substituents: the hydroxyl (-OH) group and the trifluoromethoxy (-OCF3) group. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethoxy group is a moderately electron-withdrawing moiety, which deactivates the aromatic ring system. nih.gov This deactivation is a result of the strong inductive effect of the fluorine atoms, which is somewhat counterbalanced by the electron-donating resonance effect of the oxygen lone pairs. nih.gov In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the hydroxyl group typically dominates, dictating the position of incoming electrophiles.

Electrophilic Aromatic Substitution

Classical electrophilic aromatic substitution reactions on this compound, such as halogenation and nitration, are directed to the positions activated by the hydroxyl group, namely the C2, C4, and C6 positions.

Halogenation : The bromination of phenol derivatives is a well-established method for introducing bromine atoms onto the aromatic ring. For substrates similar to this compound, such as 3-(trifluoromethyl)phenol (B45071), bromination with bromine in a solvent like dichloromethane results in substitution primarily at the positions ortho to the hydroxyl group. This indicates that the hydroxyl group's directing effect is predominant. A similar outcome is expected for this compound, leading to the formation of 2-bromo-3-(trifluoromethoxy)phenol (B1373192) and 6-bromo-3-(trifluoromethoxy)phenol, with potential for di- and tri-substituted products under more forcing conditions.

Nitration : The nitration of phenols can be achieved using various nitrating agents, and the regioselectivity is often influenced by the reaction conditions. ijcce.ac.irdergipark.org.trnih.gov For activated phenol derivatives, nitration typically occurs at the ortho and para positions. Given the substitution pattern of this compound, nitration is expected to yield a mixture of 2-nitro-3-(trifluoromethoxy)phenol, 4-nitro-3-(trifluoromethoxy)phenol, and 6-nitro-3-(trifluoromethoxy)phenol. The precise ratio of these isomers can be influenced by factors such as the choice of nitrating agent and solvent. ijcce.ac.ir

Trifluoromethylthiolation : Electrophilic trifluoromethylthiolation provides a clear example of regioselective functionalization. Using reagents like N-(trifluoromethylsulfanyl)aniline in the presence of a promoter such as triflic acid, phenols that are unsubstituted at the para position undergo exclusively para-selective trifluoromethylthiolation. rsc.org For this compound, this would result in the formation of 4-(trifluoromethylthio)-3-(trifluoromethoxy)phenol. This high degree of regioselectivity makes it a valuable method for the synthesis of specifically functionalized derivatives.

| Reaction | Substrate | Reagents and Conditions | Major Product(s) |

|---|---|---|---|

| Bromination | This compound | Br2 in CH2Cl2 | Mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-(trifluoromethoxy)phenol |

| Nitration | This compound | HNO3/H2SO4 | Mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-(trifluoromethoxy)phenol |

| Trifluoromethylthiolation | This compound | PhNHSCF3, Triflic Acid | 4-(Trifluoromethylthio)-3-(trifluoromethoxy)phenol |

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization exclusively at the position ortho to a directing metalation group (DMG). wikipedia.org The hydroxyl group of a phenol can act as a DMG, but its acidity requires it to be deprotonated or protected before metalation. Common protecting groups for this purpose include carbamates and ethers.

The general principle of DoM involves the interaction of the DMG with an organolithium reagent, typically n-butyllithium or s-butyllithium, which facilitates the deprotonation of the nearest ortho position to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

For this compound, the hydroxyl group would first be protected, for example, as a carbamate (B1207046). The carbamate group is a strong DMG. Lithiation would then be directed to the C2 position, which is ortho to the directing group. Subsequent reaction with an electrophile would yield the corresponding 2-substituted derivative. This method provides a reliable route to derivatives that are difficult to access through classical electrophilic aromatic substitution.

| Protected Substrate | Reagents and Conditions | Electrophile (E+) | Product |

|---|---|---|---|

| 3-(Trifluoromethoxy)phenyl diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C 2. E+ | I2 | 2-Iodo-3-(trifluoromethoxy)phenyl diethylcarbamate |

| 3-(Trifluoromethoxy)phenyl diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C 2. E+ | DMF (N,N-Dimethylformamide) | 2-Formyl-3-(trifluoromethoxy)phenyl diethylcarbamate |

| 3-(Trifluoromethoxy)phenyl diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C 2. E+ | CO2 | 2-Carboxy-3-(trifluoromethoxy)phenyl diethylcarbamate |

| 3-(Trifluoromethoxy)phenyl diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C 2. E+ | (CH3)3SiCl | 2-(Trimethylsilyl)-3-(trifluoromethoxy)phenyl diethylcarbamate |

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Trifluoromethoxy Phenol

Fundamental Reaction Pathways

In electrophilic aromatic substitution, the substitution pattern on the benzene (B151609) ring of 3-(trifluoromethoxy)phenol is directed by the competing influences of the -OH and -OCF3 substituents. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). Conversely, the trifluoromethoxy group is deactivating due to its strong inductive electron-withdrawing effect, which is only partially offset by resonance donation from the oxygen lone pairs. beilstein-journals.org While the -OCF3 group generally directs incoming electrophiles to the para position on trifluoromethoxybenzene, its influence in this compound is moderated by the dominant -OH group. beilstein-journals.orgresearchgate.net

Direct nitration studies on this compound are not extensively detailed in available research. However, significant insights can be drawn from the nitration of a closely related analogue, N-Acetyl-3-(trifluoromethoxy)aniline. The N-acetyl group, much like the hydroxyl group, is a strong ortho-, para-director.

In studies on N-Acetyl-3-(trifluoromethoxy)aniline, nitration results in substitution primarily at the positions activated by the N-acetyl group. The major product is the 6-nitro derivative, formed ortho to the activating group. A minor product, the 4-nitro derivative, is also formed para to the activator. beilstein-journals.orgd-nb.infonih.gov This suggests that the activating group's directing effect is paramount, even with the deactivating -OCF3 group present. The preference for substitution to occur at the positions ortho and para to the strongly activating group is a controlling factor in the reaction's outcome. beilstein-journals.org

Table 1: Regioselectivity in the Nitration of N-Acetyl-3-(trifluoromethoxy)aniline

| Position of Nitration | Relation to -NHAc | Relation to -OCF3 | Product Distribution |

|---|---|---|---|

| 6 | Ortho | Meta | Major Product |

| 4 | Para | Ortho | Minor Product (10%) |

This table is based on findings from the nitration of N-Acetyl-3-(trifluoromethoxy)aniline, a proxy for this compound reactivity. beilstein-journals.orgd-nb.info

The direct halogenation of this compound presents a complex case of regioselectivity due to the competing directing effects of the hydroxyl and trifluoromethoxy groups. Generally, direct bromination of trifluoromethoxybenzene yields a mixture of ortho and para-substituted products, indicating the directing influence of the -OCF3 group alone. google.com However, in this compound, the powerfully activating -OH group is expected to dominate, directing bromination to the C2, C4, and C6 positions.

Detailed studies on the bromination of the analogous 3-(trifluoromethyl)phenol (B45071) reveal that the reaction can be complex, often resulting in mixtures of mono-, di-, and even tri-brominated products, which can be challenging to separate. acs.orgacs.org For instance, monobromination of 3-(trifluoromethyl)phenol in carbon tetrachloride yields a mixture of 2-bromo-5-(trifluoromethyl)-phenol and 4-bromo-3-(trifluoromethyl)-phenol. acs.org Attempted dibromination leads to a more complex mixture of products. acs.org While specific experimental data for the bromination of this compound is limited, similar complexity and the formation of multiple isomers would be anticipated.

The phenol (B47542) moiety in this compound is susceptible to oxidation. Phenols can typically be oxidized to form corresponding quinones, and it is expected that this compound would undergo similar transformations under appropriate oxidizing conditions. However, cyclic voltammetry studies on p-trifluoromethylphenol showed no obvious oxidation peak, suggesting that the presence of a strong electron-withdrawing group can increase the oxidation potential of the phenol. nih.gov

Electrophilic Aromatic Substitution Reactions

Mechanistic Investigations of O-Trifluoromethylation Processes

The synthesis of aryl trifluoromethyl ethers, including this compound, often involves the direct O-trifluoromethylation of a corresponding phenol. These transformations can proceed through various mechanisms, with radical pathways being a significant area of investigation.

The formation of the Ar-OCF3 bond via a radical mechanism often involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. Reagents such as sodium trifluoromethanesulfinate (NaSO2CF3, Langlois' reagent) can generate •CF3 radicals under oxidative conditions. acs.org Electrophilic trifluoromethylating agents, including hypervalent iodine reagents (e.g., Togni reagents), are also widely used and are known to participate in radical processes. mdpi.com

A plausible radical pathway for the O-trifluoromethylation of a phenol can be described as follows:

Generation of Trifluoromethyl Radical: An electrophilic CF3 source or a reagent like NaSO2CF3 is activated (e.g., by an oxidant) to generate a trifluoromethyl radical (•CF3).

Formation of Phenoxide/Phenoxyl Radical: The starting phenol is typically deprotonated to form a more nucleophilic phenoxide anion. In some pathways, single-electron transfer (SET) can lead to the formation of a phenoxyl radical.

Radical Recombination: The trifluoromethyl radical then combines with the oxygen-centered species (phenoxide or phenoxyl radical) to form the C-O bond, yielding the final aryl trifluoromethyl ether product.

Mechanistic studies using radical traps have provided evidence for these radical pathways in various trifluoromethylation reactions. acs.org These methods provide a powerful tool for installing the metabolically robust trifluoromethoxy group onto a wide range of aromatic scaffolds. mdpi.com

Heterolytic Cleavage and Ion Pair Recombination Mechanisms

While direct studies on the heterolytic cleavage of the C-O bond in this compound are not prevalent, mechanistic insights can be drawn from related transformations involving the trifluoromethoxy group. A key example is the intramolecular trifluoromethoxylation of (hetero)arenes. In these reactions, an N-aryl-N-(trifluoromethoxy)amine undergoes a thermally induced rearrangement to form an ortho-trifluoromethoxylated aniline (B41778) derivative. mdpi.comnih.gov

Experimental and computational studies propose that this transformation proceeds through a heterolytic cleavage of the N–OCF₃ bond. nih.govrsc.org This cleavage results in the formation of a short-lived, reactive ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govrsc.org The subsequent step is a rapid recombination of this ion pair, where the trifluoromethoxide attacks the ortho position of the aromatic ring. nih.gov This process is highly efficient and intramolecular, as demonstrated by crossover experiments which showed no formation of intermolecularly transferred products. rsc.org The stability of the generated nitrenium ion intermediate is a crucial factor, with electron-donating groups on the aryl ring stabilizing the positive charge and facilitating the rearrangement. rsc.org

This mechanism highlights a fundamental reactivity pathway for the trifluoromethoxy group, involving heterolytic N-O bond cleavage to form an ion pair that recombines to forge a new C-O bond.

Intramolecular Transfer Studies

Intramolecular transfer of the trifluoromethoxy group is a well-documented phenomenon, particularly in the context of the OCF₃ migration described above. mdpi.com The reaction, which converts N-protected N-(hetero)aryl-N-hydroxylamines to ortho-trifluoromethoxylated anilines, is a cornerstone of modern synthetic methods for accessing these valuable compounds. nih.gov

The mechanism is understood to be a two-step process initiated by the O-trifluoromethylation of an N-hydroxylamine derivative, followed by the intramolecular OCF₃ migration. nih.govrsc.org The migration itself is believed to occur via the heterolytic cleavage and ion pair recombination pathway. nih.gov The intramolecular nature of this transfer is a key feature, supported by several pieces of evidence:

Lack of Crossover Products: When a mixture of two different N-(trifluoromethoxy)acetamide derivatives was heated, no crossover products were observed, indicating that the OCF₃ group does not detach and react with another molecule. rsc.org

Rate of Recombination: The rate of recombination of the generated ion pair is significantly faster than the potential rate of intermolecular transfer, which would require the dissociation of the ion pair into free ions. nih.govrsc.org

Trapping Experiments: The formation of side products, such as benzoxazoles in specific substrates, results from the intramolecular trapping of the nitrenium ion intermediate, further confirming its short-lived and reactive nature within a solvent cage. rsc.org

These studies collectively affirm that the transfer of the OCF₃ group in these rearrangements is a rapid and exclusively intramolecular process. nih.govrsc.org

Electrophilic Trifluoromethylthiolation of Phenols

Electrophilic trifluoromethylthiolation is a reaction that introduces the trifluoromethylthio (SCF₃) group onto an aromatic ring. For phenols, this reaction provides a direct route to (trifluoromethylthio)phenol derivatives. The process typically involves reacting a phenol with an electrophilic SCF₃-transfer reagent. rsc.org

A variety of such reagents have been developed, including N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) and N-trifluoromethylthiosaccharin. rsc.orgrhhz.net The reaction is generally promoted by the addition of a Lewis or Brønsted acid, such as boron trifluoride etherate (BF₃·Et₂O) or triflic acid. rsc.orgnih.gov

Key findings from research in this area include:

Regioselectivity: The reaction is highly regioselective. For phenols that are unsubstituted at the para position, the trifluoromethylthiolation occurs exclusively at that position. rsc.orgnih.gov If the para position is blocked, the SCF₃ group is directed to an available ortho position. rsc.orgnih.gov

Substrate Scope: A wide range of substituted phenols can be functionalized using this method. The reactivity of the phenol substrate influences the required reaction conditions; highly reactive substrates like catechol react smoothly with a milder promoter like BF₃·Et₂O, whereas less reactive phenols may require the stronger triflic acid. rsc.orgnih.gov

Mechanism: The reaction is believed to proceed via an electrophilic aromatic substitution mechanism, where the acid promoter activates the SCF₃ reagent, making it more electrophilic and susceptible to attack by the electron-rich phenol ring.

While studies specifically detailing the trifluoromethylthiolation of this compound are not prominent, the functionalization of other electron-deficient thiophenols, such as 3-(trifluoromethyl)thiophenol, has been successfully demonstrated, suggesting the feasibility of this reaction on similarly substituted phenols. rsc.org

Stability and Degradation Pathways in Aqueous Environments

The fate of this compound in aquatic systems is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and oxidation.

Research indicates that this compound exhibits remarkable resistance to hydrolysis. rsc.org In a comparative study with its isomers, 2-(Trifluoromethoxy)phenol and 4-(Trifluoromethoxy)phenol, the 3-substituted isomer showed no observable degradation. rsc.org Even under elevated temperature (40 °C) and alkaline conditions (pH 10.2) over a 24-hour period, no hydrolysis of this compound was detected. rsc.org This stability is in stark contrast to its ortho and para isomers, which do undergo hydrolysis to form their corresponding hydroxybenzoic acids. rsc.org The high hydrolytic stability suggests that this compound is unlikely to be abiotically transformed via hydrolysis in typical aqueous environments. rsc.org

Table 1: Comparative Hydrolytic Stability of Trifluoromethoxy)phenol (TFMP) Isomers

| Compound | Observed Hydrolysis | Conditions | Reference |

|---|---|---|---|

| 2-(Trifluoromethoxy)phenol | Yes | pH 7 to 10.8 | rsc.org |

| This compound | No | pH 10.2, 40°C, 24h | rsc.org |

| 4-(Trifluoromethoxy)phenol | Yes | pH 6.2 to 10.8 | rsc.org |

Unlike its resistance to hydrolysis, this compound is known to undergo photolytic degradation in aqueous solutions. rsc.org The rate of this degradation is highly dependent on the pH of the solution. acs.org Studies have shown that the photolysis rate constant is significantly higher at alkaline pH compared to neutral or acidic pH. acs.org This is attributed to the deprotonation of the phenolic hydroxyl group at higher pH (the pKa of this compound is 8.08), which alters the compound's absorption spectra and facilitates excitation by light. acs.org

Table 2: pH-Dependent Photolysis Rate Constants for (Trifluoromethyl)phenol Isomers

| Compound | pH | Photolysis Rate Constant (k, h⁻¹) | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)phenol | 5 | 3.52 ± 0.07 | acs.org |

| 7 | 26.4 ± 0.64 | ||

| 10 | 334.1 ± 93.45 | ||

| 3-(Trifluoromethyl)phenol | 5 | Rate constant not reported, but degradation observed | acs.org |

| 7 | Rate constant not reported, but degradation observed | ||

| 10 | Rate constant not reported, but degradation observed to be faster than at pH 5 and 7 | ||

| 4-(Trifluoromethyl)phenol (B195918) | 5 | Rate constant not reported, but degradation observed | acs.org |

| 7 | Rate constant not reported, but degradation observed | ||

| 10 | Rate constant not reported, but degradation observed to be faster than at pH 5 and 7 |

Note: While specific rate constants for 3- and 4-(Trifluoromethyl)phenol were not listed in the primary text of the source, the study confirmed their pH-dependent photolysis.

The photolytic degradation of related compounds like 3-trifluoromethyl-4-nitrophenol (TFM) has been shown to produce trifluoroacetic acid (TFA), a persistent environmental pollutant, indicating a potential terminal fate for the trifluoromethyl group under photolysis. researchgate.net

The stability of this compound has also been tested against common water treatment oxidants like chlorine. In a study related to a water supply pollution incident, degradation experiments were conducted by spiking water with this compound and chlorine. csic.es The results showed no degradation of the compound over a 48-hour period. csic.es This finding suggests that this compound is resistant to degradation by chlorine under typical water treatment conditions, and its removal from water systems by this method would be ineffective. csic.es

Table 3: Degradation of this compound by Chlorine

| Parameter | Value | Reference |

|---|---|---|

| Initial 3-(Trifluoromethyl)phenol Conc. | 150 ng/L | csic.es |

| Chlorine Concentration | 0.5 mg/L | |

| Observed Degradation (at 48h) | None |

Iv. Applications and Research Utility in Organic Synthesis and Materials Science

Role as a Chemical Building Block and Synthetic Intermediate

As a foundational chemical building block, 3-(Trifluoromethoxy)phenol serves as a crucial intermediate in the synthesis of a wide array of complex molecules. chemimpex.comresearchgate.net Its stability and compatibility with diverse reaction conditions make it a preferred choice for intricate synthetic processes. chemimpex.com The presence of the trifluoromethoxy group can significantly modify the biological activity of a target molecule, a feature that is heavily exploited in drug development and agrochemical formulation. chemimpex.com

In the pharmaceutical sector, this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comresearchgate.net It is particularly noted for its application in the development of drugs targeting neurological disorders. chemimpex.com The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, properties that can improve a drug's efficacy, specificity, and pharmacokinetic profile. chemimpex.com

An important application is its use in synthesizing analogs of selective serotonin (B10506) reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression. google.comnih.gov For instance, Fluoxetine (B1211875) Related Compound A, an impurity and metabolite standard for the well-known antidepressant Fluoxetine, is chemically named N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy ]propan-1-amine hydrochloride. usp.orgklivon.com This highlights the direct incorporation of the this compound structural motif into molecules relevant to psychiatric medicine.

The agrochemical industry utilizes this compound in the formulation of modern pesticides, including herbicides and insecticides, to support sustainable agriculture. chemimpex.commyuchem.com The trifluoromethoxy moiety contributes to the metabolic stability and lipophilic nature of crop protection chemicals, which can enhance their effectiveness and persistence. researchgate.net

Research has demonstrated its role in creating novel herbicidal compounds. For example, it is used as a reactant in the multi-step synthesis of certain 1,2,4-triazole (B32235) derivatives that exhibit selective herbicidal activity against specific weeds like Brassica campestris L. researchgate.net Similarly, related fluorinated phenols are foundational in producing herbicides such as N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, underscoring the importance of this class of compounds in developing effective crop protection solutions. google.com

Beyond pharmaceuticals and agrochemicals, this compound is a versatile reagent in the broader specialty chemical industry. Its unique properties allow for precise modifications in chemical structures, leading to innovative products. chemimpex.com Researchers also utilize the compound to study the fundamental properties and behaviors of fluorinated organic molecules, contributing to advancements in medicinal chemistry and materials science. chemimpex.com

Table 1: Applications of this compound in Organic Synthesis

| Application Area | Role of this compound | Key Properties Imparted by -OCF3 Group | Example of Application |

|---|---|---|---|

| Pharmaceuticals | Synthetic Intermediate | Enhanced metabolic stability, increased lipophilicity, improved drug efficacy and specificity. chemimpex.com | Precursor for analogs of drugs targeting neurological disorders, such as selective serotonin reuptake inhibitors (SSRIs). chemimpex.comgoogle.com |

| Agrochemicals | Precursor/Intermediate | Increased efficacy, metabolic stability, and lipophilicity for better plant uptake and persistence. chemimpex.comresearchgate.net | Synthesis of novel triazole-based herbicides with selective activity. researchgate.net |

| Specialty Chemicals | Versatile Reagent & Research Tool | Enables precise structural modifications and serves as a model for studying fluorinated compounds. chemimpex.com | Development of new chemical entities and advancing synthetic methodologies. chemimpex.com |

Development of Advanced Materials

The introduction of fluorine into polymers and resins often leads to materials with superior performance characteristics. This compound serves as a valuable monomer or precursor in the synthesis of such advanced materials, lending its advantageous properties to the final product.

When incorporated into polymer formulations, this compound can significantly enhance the material's thermal stability and chemical resistance. chemimpex.com These attributes are critical for manufacturing durable materials intended for demanding environments, such as those found in the construction and automotive industries. chemimpex.commyuchem.com The presence of the trifluoromethoxy group contributes to a low surface energy, which can be leveraged to create coatings with excellent hydrophobic (water-repellent) properties.

Fluorinated epoxy resins are a class of high-performance materials sought after for their excellent dielectric properties, low moisture absorption, and thermal stability, making them ideal for electronics and aerospace applications. cnrs.frresearchgate.netgoogle.com The synthesis of these resins often involves the reaction of fluorinated bisphenols with epichlorohydrin. cnrs.frresearchgate.net

Separately, biphenyl-type epoxy resins are known for their enhanced mechanical strength and heat resistance compared to standard epoxy resins. google.com By combining these two concepts, it is understood that a fluorinated biphenyl-type epoxy resin would exhibit a highly desirable set of properties. The synthesis of such advanced resins can be achieved using fluorinated phenols as precursors. cnrs.frresearchgate.net The incorporation of the trifluoromethoxy group from a precursor like this compound into a biphenyl (B1667301) epoxy structure would be a strategic approach to reduce the dielectric constant and moisture absorption while enhancing thermal and chemical resistance. cnrs.frresearchgate.net Research on similar fluorinated epoxy resins has shown they exhibit lower dielectric constants and reduced water uptake due to the low polarizability of the C-F bond and the hydrophobicity of fluorine atoms. cnrs.fr

Table 2: Utility of this compound in Materials Science

| Material Type | Role of this compound | Resulting Material Properties |

|---|---|---|

| High-Performance Polymers & Coatings | Monomer / Additive | Improved thermal stability, enhanced chemical resistance, increased durability. chemimpex.com |

| Fluorinated Biphenyl-Type Epoxy Resins | Potential Precursor | Low dielectric constant, low moisture absorption, high thermal stability, excellent hydrophobicity. cnrs.frresearchgate.net |

Ligands in Catalysis

In the field of organometallic chemistry, the electronic properties and structural framework of phenol (B47542) derivatives allow them to serve as ligands that can modify the behavior of metal catalysts. The trifluoromethoxy (-OCF3) group on this compound is strongly electron-withdrawing. This property can influence the electronic environment of a metal center when the phenol is used as a ligand, thereby tuning the catalyst's reactivity, stability, and selectivity for a specific chemical transformation. While the general utility of phenols as ligands is well-established, specific examples detailing the application of this compound as a primary ligand in catalytic processes are not extensively documented in a review of the current scientific literature.

Diverse Synthetic Applications

As a versatile chemical intermediate, this compound is utilized in the production of specialty materials and as a reagent in multi-step organic synthesis. chemimpex.com Its stability and compatibility with a variety of reaction conditions make it a suitable choice for complex synthetic pathways. chemimpex.com

The synthesis of complex organic molecules such as benzoquinones and steroids often involves numerous steps starting from functionalized aromatic precursors. While phenols are common starting materials in organic synthesis, a review of published research indicates that the specific use of this compound as a direct precursor for the preparation of trifluoromethyl-substituted benzoquinones or steroids is not a widely documented synthetic route.

Molecular Layer Deposition (MLD) is a thin-film deposition technique used to create highly uniform organic and hybrid organic-inorganic polymer films with angstrom-level precision. The process involves sequential, self-limiting surface reactions. Research in this area has explored the use of monofunctional aromatic precursors to achieve sustained sequential growth at low temperatures. acs.orghelsinki.fi

Notably, studies have been conducted on an MLD process using a related but distinct compound, 3-(trifluoromethyl)phenol (B45071), in an ABC-type sequence with trimethylaluminum (B3029685) (TMA) and ozone. acs.orghelsinki.finih.gov This process was shown to be self-limiting between temperatures of 75 and 150 °C, and the incorporation of fluorine into the resulting film was confirmed. acs.orgnih.gov However, a review of the available scientific literature indicates that the specific utilization of this compound as a precursor in MLD or other similar materials deposition processes has not been documented.

Interactive Table: Properties of this compound

| Property | Value |

| CAS Number | 827-99-6 |

| Molecular Formula | C₇H₅F₃O₂ |

| Molecular Weight | 178.11 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid |

| Boiling Point | 80 °C at 24 mmHg |

| Density | 1.37 g/cm³ |

| Refractive Index | n20/D 1.45 |

V. Medicinal Chemistry and Biological Activity of 3 Trifluoromethoxy Phenol Derivatives

Impact of the Trifluoromethoxy Group on Biological Properties

Influence on Lipophilicity and Membrane Interaction

Lipophilicity, often quantified by the octanol-water partition coefficient (logP), is a critical parameter that affects a drug's ability to permeate biological membranes and reach its target site. The trifluoromethoxy group is recognized as one of the most lipophilic substituents used in drug design. mdpi.com

The introduction of the -OCF3 group significantly increases a molecule's lipophilicity, which can enhance its partitioning into the lipid bilayers of cell membranes. chemimpex.comgoogle.com This improved membrane interaction facilitates passive diffusion and transport into biological systems. guidechem.com The trifluoromethoxy group's contribution to lipophilicity is quantified by its Hansch hydrophobicity parameter (π), which is notably high compared to other common substituents. mdpi.comnewdrugapprovals.org For instance, the Hansch π value for -OCF3 is +1.04, which is greater than that for a trifluoromethyl (-CF3) group (+0.88) and significantly higher than less lipophilic groups like chlorine or methyl. mdpi.comchemimpex.com This potent lipophilic character allows for the fine-tuning of a drug's properties to optimize membrane permeability and bioavailability. chemimpex.com

| Substituent | Hansch π Parameter | Relative Lipophilicity |

|---|---|---|

| -H (Hydrogen) | 0.00 | Baseline |

| -OCH₃ (Methoxy) | -0.02 | Low |

| -Cl (Chloro) | +0.71 | High |

| -CF₃ (Trifluoromethyl) | +0.88 | Very High |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Extremely High |

Modulation of Metabolic Stability

A significant advantage of incorporating the trifluoromethoxy group into pharmaceutical compounds is the enhancement of metabolic stability. guidechem.commdpi.com Many drug candidates fail due to rapid metabolism by enzymes in the body, primarily the cytochrome P450 (CYP) family, which leads to a short biological half-life and reduced efficacy.

The trifluoromethoxy group is exceptionally resistant to oxidative metabolism. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it difficult for metabolic enzymes to cleave. chemimpex.com Unlike a simple methoxy (B1213986) group (-OCH₃), which is susceptible to enzymatic O-dealkylation, the -OCF₃ group effectively blocks this metabolic pathway. nih.gov This increased stability reduces the rate of drug clearance, prolongs its duration of action, and can lead to a more predictable pharmacokinetic profile. chemimpex.comnih.gov

Elucidation of Biological Mechanisms of Action

The biological activity of 3-(Trifluoromethoxy)phenol derivatives is intrinsically linked to the way the trifluoromethoxy group influences interactions with biological targets.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The trifluoromethoxy group exerts a powerful electron-withdrawing effect on the aromatic ring, which can modulate the acidity (pKa) of the phenolic hydroxyl group. guidechem.comnewdrugapprovals.org This alteration affects the molecule's ionization state at physiological pH, which is crucial for its ability to form hydrogen bonds and engage in electrostatic interactions within the binding site of an enzyme or receptor. mdpi.com

Phenolic compounds are known to interact with various enzymes, sometimes leading to inhibition by covalently binding to reactive nucleophilic sites on the protein. nih.govresearchgate.net The unique steric and electronic nature of the -OCF₃ group can enhance the binding affinity and specificity of a molecule for its target. guidechem.comchemimpex.com Its lipophilicity promotes entry into hydrophobic binding pockets, while its distinct electronic properties can strengthen interactions with the target protein, potentially leading to more potent biological activity. guidechem.commdpi.com For example, in the design of receptor ligands, the trifluoromethoxy group can provide additional binding affinity within the target complex. guidechem.com

Research into Pharmaceutical Applications

The advantageous properties conferred by the trifluoromethoxy group have made derivatives of this compound and related fluorinated phenols valuable in the development of new therapeutic agents.

Development of Antiglaucoma Agents (e.g., Travoprost)

Glaucoma is a progressive optic neuropathy often associated with elevated intraocular pressure (IOP). Prostaglandin (B15479496) F2α analogues are a first-line treatment for open-angle glaucoma, acting to lower IOP by increasing the outflow of aqueous humor from the eye. nih.gov

A prominent example that illustrates the application of a meta-substituted fluorinated phenoxy moiety in this field is Travoprost. nih.gov It is important to note that Travoprost is a derivative of the structurally related compound 3-(Trifluoromethyl)phenol (B45071), not this compound. nih.gov It is a synthetic prostaglandin analogue where a core part of the structure includes a 3-(trifluoromethyl)phenoxy group. nih.gov

Travoprost functions as an isopropyl ester prodrug; it is administered topically to the eye and is rapidly hydrolyzed by corneal esterases to its biologically active free acid, which is a potent and highly selective agonist for the FP prostanoid receptor. nih.gov The presence of the fluorinated phenoxy side chain is critical to its pharmacological profile, contributing to its high potency and efficacy in reducing IOP. nih.gov The synthesis of Travoprost often begins with 3-hydroxybenzotrifluoride (3-(Trifluoromethyl)phenol), underscoring the utility of such fluorinated phenols as key starting materials in the synthesis of complex pharmaceutical agents. The development of Travoprost highlights the successful application of fluorinated aromatic groups to create potent and stable therapeutic agents for ophthalmic use.

| Compound Name | Key Structural Feature | Biological Relevance / Application |

|---|---|---|

| This compound | -OCF₃ group on a phenol (B47542) ring | Versatile intermediate in pharmaceutical synthesis, valued for imparting lipophilicity and metabolic stability. |

| Travoprost | 3-(Trifluoromethyl)phenoxy moiety | Potent prostaglandin FP receptor agonist used as an antiglaucoma agent to reduce intraocular pressure. nih.gov |

Exploration in Neurological Disorder Therapies

Derivatives of this compound are actively being explored for their potential in treating neurological disorders. The trifluoromethoxy group is valued for its ability to enhance drug efficacy and specificity when incorporated into pharmaceutical compounds targeting these conditions. chemimpex.com Research has shown that fluorinated polyphenol derivatives, for instance, exhibit improved inhibitory activity against enzymes implicated in neuroinflammatory and neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.govfrontiersin.org These compounds can modulate pathways involved in neuroinflammation and neuronal cell death. nih.govsciencedaily.commdpi.comgoogle.com For example, certain derivatives have been shown to protect neurons from degeneration in preclinical models. sciencedaily.com The unique properties of the trifluoromethoxy group contribute to improved metabolic stability and bioavailability, making these derivatives attractive candidates for further development in the field of neurotherapeutics. chemimpex.com

One area of investigation involves the development of positive allosteric modulators of GABAB receptors. Derivatives of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one have been characterized as enhancers of GABAB receptor activity, which is a target for anxiety disorders. nih.gov

Derivatives in Antidepressant Research (e.g., Fluoxetine (B1211875) Analogs)

The this compound moiety is a key structural feature in the design of antidepressant medications. The well-known selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine, for example, contains a trifluoromethylphenyl group, which is crucial for its therapeutic effect. mdpi.comresearchgate.net The trifluoromethyl group at the para-position of the phenolic ring in Fluoxetine is associated with a six-fold increase in potency for inhibiting serotonin uptake compared to its non-fluorinated counterpart. mdpi.com

Fluoxetine, chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, is used to treat a variety of conditions including major depressive disorder, obsessive-compulsive disorder, and panic disorder. mdpi.comdrugbank.com It is typically administered as a racemic mixture of (R)- and (S)-enantiomers. mdpi.com Research into analogs has explored variations in the substitution pattern of the trifluoromethyl group. While Fluoxetine itself features a 4-(trifluoromethyl)phenoxy group, the broader class of trifluoromethylphenol derivatives continues to be a significant area of research for new and improved antidepressant therapies. biosynth.com

Table 1: Examples of Fluoxetine and Related Compounds

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine | Contains a trifluoromethyl group at the para-position of the phenoxy ring. mdpi.comresearchgate.net |

| Norfluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine metabolite | Active metabolite of Fluoxetine, also containing the trifluoromethylphenyl group. researchgate.net |

| Nisoxetine | (3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine | Structurally similar to Fluoxetine but lacks the trifluoromethyl group, having a methoxy group instead. researchgate.net |

| (R)-De(trifluoromethyl) Fluoxetine Hydrochloride | (3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride | An analog of Fluoxetine where the trifluoromethyl group has been removed. nih.gov |

Anti-Cancer and Anti-HIV Drug Development (e.g., Sorafenib, Tipranavir Precursors)

The this compound scaffold is a critical building block in the synthesis of important drugs for treating cancer and HIV.

Sorafenib , an oral multi-kinase inhibitor, is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. nih.gov Its chemical structure is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide. nih.gov The synthesis of Sorafenib involves the use of precursors that incorporate the 4-chloro-3-(trifluoromethyl)phenyl moiety. nih.govresearchgate.netresearchgate.netgoogle.comchemicalbook.com This part of the molecule is crucial for its potent antiproliferative activity. nih.gov

Tipranavir is a nonpeptidic protease inhibitor used in the treatment of HIV infection. acs.orgwikipedia.org It is effective against viruses that have developed resistance to other protease inhibitors. wikipedia.org The chemical name for Tipranavir is N-[3-[(1R)-1-[(6R)-5,6-Dihydro-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-2H-pyran-3-yl]propyl]phenyl]-5-(trifluoromethyl)-2-pyridinesulfonamide. chemicalbook.comchemspider.comnih.gov The synthesis of this complex molecule involves the use of intermediates containing a trifluoromethyl group, highlighting the importance of fluorinated precursors in the development of anti-HIV agents. chemicalbook.com

Table 2: Key Precursors and Drugs Derived from Trifluoromethylated Phenols

| Drug | Therapeutic Area | Key Precursor Moiety |

|---|---|---|

| Sorafenib | Anti-Cancer | 4-chloro-3-(trifluoromethyl)phenyl nih.govgoogle.com |

| Tipranavir | Anti-HIV | 5-(trifluoromethyl)pyridine-2-sulfonyl chemicalbook.com |

Agrochemical and Antimicrobial Research

Derivatives of this compound have also found significant applications in the field of agrochemicals and in the development of antimicrobial agents. The inclusion of the trifluoromethoxy group can enhance the efficacy and selectivity of these compounds.

Herbicidal and Acaricidal Activities

Compounds derived from 3-(trifluoromethyl)phenol have demonstrated notable herbicidal activity. researchgate.netnih.gov For instance, a series of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were synthesized and showed moderate to good selective herbicidal activity against broadleaf weeds like Brassica campestris L. researchgate.net Specifically, compounds 4c and 4i from this series exhibited 75.0% and 82.6% inhibition, respectively, at a concentration of 100 µg/mL. researchgate.net

Another class of compounds, 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines, has also been evaluated for bleaching and herbicidal activities. nih.gov Research has indicated that a substituted phenoxy group at the 3-position of the pyridazine (B1198779) ring and an electron-withdrawing group at the para-position of the benzene (B151609) ring are important for high herbicidal activity. nih.gov Acylthiourea derivatives incorporating a trifluoromethylphenoxy group have also been investigated for their herbicidal properties. semanticscholar.org

Antimicrobial Properties of Nitrated Derivatives (e.g., 4-Nitro-3-(trifluoromethyl)phenol)

Nitrated derivatives of trifluoromethylphenols have been a focus of antimicrobial research. chemimpex.com4-Nitro-3-(trifluoromethyl)phenol , also known as 5-hydroxy-2-nitrobenzotrifluoride, is a key intermediate in the synthesis of compounds with antibacterial and antifungal properties. chemimpex.com The trifluoromethyl group in these molecules enhances lipophilicity and contributes to their biological activity. chemimpex.com

Research has explored a variety of trifluoromethyl-containing compounds for their antimicrobial potential. For example, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govrsc.orgresearchgate.net These compounds were also found to be effective against biofilms. nih.govrsc.org

Furthermore, novel quinolone derivatives containing a trifluoromethyl group have demonstrated good activity against Gram-positive bacteria and moderate to comparable activity against fungi such as Aspergillus niger and Candida albicans. nih.gov Chalcones bearing trifluoromethyl and trifluoromethoxy substituents have also been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing potent effects. mdpi.com The synthesis of nitrobenzyl-oxy-phenol derivatives has also been pursued to develop new antimicrobial agents. researchgate.net

Table 3: Examples of Antimicrobial Activity of Trifluoromethylphenol Derivatives

| Compound Class | Target Organisms | Notable Findings |

|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (MRSA, E. faecalis) | Effective growth inhibitors, potent against biofilms. nih.govrsc.orgresearchgate.net |

| Trifluoromethyl quinolone derivatives | Gram-positive bacteria, Fungi (A. niger, C. albicans) | Good antibacterial and moderate to comparable antifungal activity. nih.gov |

| Trifluoromethyl and trifluoromethoxy chalcones | Bacteria and Fungi | Compounds with a trifluoromethoxy group were generally more effective. mdpi.com |

Vi. Environmental Occurrence, Fate, and Impact Studies

Identification as an Environmental Contaminant

The presence of 3-(Trifluoromethoxy)phenol in the environment is primarily linked to anthropogenic activities. While not extensively monitored, specific incidents have highlighted its potential to contaminate water resources, leading to significant public concern and scientific investigation.

A significant case of water contamination involving a related compound, 3-(trifluoromethyl)phenol (B45071), occurred in Catalonia, Spain. In this incident, the compound was identified as the primary cause of a severe taste and odor episode in the water supply of two residential areas. Consumers described the odor as "sweet" and "paint/solvent-like," and some reported instances of sickness and nausea after consuming the water. This event underscores the potent sensory impact and potential health concerns associated with the presence of such compounds in drinking water.

Investigations following the pollution incident in Catalonia revealed the extent of the contamination. High concentrations of 3-(trifluoromethyl)phenol were detected in the affected water systems. The data from this incident provides a clear example of how such contaminants can infiltrate and persist in both groundwater and municipal water distribution networks.

Table 1: Concentration of 3-(Trifluoromethyl)phenol in a Water Pollution Incident

| Water Source | Concentration Range (ng/L) |

| Groundwater | Up to 17,000 |

| Distributed Water | Up to 600 |

This interactive table is based on data from the water pollution incident in Catalonia, Spain.

Environmental Transformation and Persistence

The environmental fate of this compound is determined by a combination of biotic and abiotic processes. The presence of the trifluoromethoxy group significantly influences its chemical stability and degradation pathways.

Research on the abiotic degradation of closely related trifluoromethylphenols (TFMPs) has shown that their stability is influenced by the position of the trifluoromethyl group. A study on the hydrolysis of different TFMP isomers found that 3-(Trifluoromethyl)phenol did not undergo hydrolysis under the tested conditions. This suggests that the meta position of the trifluoromethyl group confers significant stability against this key abiotic degradation pathway. While specific studies on the photodegradation of this compound are not available, research on other trifluoromethylated phenols indicates that photolysis can be a relevant transformation pathway in sunlit surface waters.

Information on the biotic degradation of this compound is limited. However, the general recalcitrance of fluorinated organic compounds to microbial degradation is well-documented. The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to enzymatic attack by microorganisms.

A significant concern regarding the environmental degradation of compounds containing a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group is the potential formation of highly persistent transformation products, most notably Trifluoroacetic Acid (TFA). TFA is known for its extreme persistence in the environment, being highly water-soluble and resistant to further degradation.

Studies on the aqueous photolysis of trifluoromethylated phenols have demonstrated that they can serve as a source of TFA. The yield of TFA is dependent on the specific structure of the parent compound. While direct experimental data for this compound is not available, the presence of the trifluoromethoxy group suggests a high potential for TFA formation as a terminal degradation product under certain environmental conditions, such as advanced oxidation processes or photolysis.

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than that in the surrounding environment. This is often estimated using the octanol-water partition coefficient (LogKow), which is a measure of a chemical's lipophilicity, or "fat-loving" nature.

Direct studies on the bioaccumulation of this compound are not currently available. However, the presence of the trifluoromethoxy group is known to increase the lipophilicity of a molecule. Increased lipophilicity can lead to a higher potential for a substance to bioaccumulate in the fatty tissues of organisms. Therefore, it is plausible that this compound may have a tendency to bioaccumulate in aquatic and terrestrial organisms. Further research, including the determination of its Bioconcentration Factor (BCF), is needed to definitively assess its bioaccumulation potential.

Anthropogenic Sources and Pathways of Release

This compound is not known to occur naturally; therefore, its presence in the environment is exclusively due to human activities. The primary anthropogenic sources are linked to its synthesis and use as a chemical intermediate in various industrial processes.

The principal pathway for the release of this compound into the environment is through industrial discharges. This can occur at various stages, including during its manufacture, transportation, and utilization in the synthesis of other chemical products. Accidental spills and improper disposal of industrial waste are also significant potential sources of environmental contamination.

One documented instance of environmental contamination involved the pollution of a water supply in Catalonia, Spain. In this case, this compound was identified as the malodorous compound in the drinking water system, with concentrations reaching up to 17,000 ng/L in groundwater and 600 ng/L in distributed water nih.gov. This incident highlights the potential for industrial activities to be a direct source of this compound in aquatic environments. The release is likely to happen from its industrial application as an intermediate in the manufacturing of other substances nih.gov.

The industrial applications of this compound that contribute to its potential environmental release are summarized in the table below.

| Industrial Application | Potential Release Pathway |

| Intermediate in pharmaceutical synthesis | - Wastewater discharge from manufacturing facilities- Improper disposal of chemical waste |

| Intermediate in agrochemical production | - Effluents from production plants- Accidental spills during transport and handling |

| Use in the production of specialty materials | - Industrial emissions during manufacturing processes |

Research on Environmental Mitigation and Management Strategies

Research specifically detailing the environmental mitigation and management of this compound is limited. However, studies on the treatment of phenols and other fluorinated aromatic compounds provide insights into potential strategies for its removal from contaminated environments. The strong carbon-fluorine bond in the trifluoromethoxy group generally makes such compounds resistant to degradation researchgate.net.

An experiment to degrade 3-(trifluoromethyl)phenol, a structurally similar compound, using chlorine was conducted, but no degradation was observed nih.gov. This suggests that conventional chlorination, a common water treatment method, may be ineffective for this class of compounds.

Potential mitigation and management strategies, drawn from research on related compounds, are outlined below:

Biodegradation: While direct studies on this compound are scarce, research has shown that some microorganisms can degrade other organofluorine compounds. For instance, bacteria have been identified that can utilize 4-(trifluoromethyl)phenol (B195918) as a sole carbon and energy source, catabolizing it via a meta-cleavage pathway researchgate.net. This suggests that bioremediation could be a potential strategy, although the effectiveness for this compound would require specific investigation. The general process of microbial degradation of phenolic compounds is a well-established method for environmental remediation saltworkstech.comresearchgate.net.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH) wikipedia.org. These processes, which include ozonation, UV/H₂O₂, and Fenton's reagent, have been shown to be effective in degrading a wide range of recalcitrant organic pollutants, including various phenolic compounds saltworkstech.comnih.govcalpoly.edu. The applicability of AOPs to this compound would depend on its reactivity with hydroxyl radicals. Research on the photolysis of the related compound 3-trifluoromethyl-4-nitrophenol (TFM) has shown that it undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA) acs.org. This indicates that photochemical processes could be a viable degradation pathway.

Adsorption: Adsorption onto activated carbon is a widely used and effective method for removing a broad spectrum of organic contaminants, including phenols, from water saltworkstech.comosti.govresearchgate.netnih.gov. The effectiveness of adsorption is influenced by the properties of the activated carbon and the specific characteristics of the phenolic compound osti.govresearchgate.net. While specific studies on the adsorption of this compound are not readily available, the general success of this method for other phenolic compounds suggests it could be a viable treatment option.

The table below summarizes research findings on mitigation strategies for related compounds, which may inform the management of this compound contamination.

| Mitigation Strategy | Related Compound(s) | Research Findings | Potential Applicability to this compound |

| Biodegradation | 4-(trifluoromethyl)phenol | Can be used as a sole carbon and energy source by certain bacteria and catabolized via a meta-cleavage pathway researchgate.net. | Potentially applicable, but requires specific microbial strains capable of degrading the trifluoromethoxy group. |

| Photolysis | 3-trifluoromethyl-4-nitrophenol (TFM) | Undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA) acs.org. | Suggests that UV-based treatments could be effective for degradation. |